molecular formula C14H14Cl3NO4 B12117785 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- CAS No. 927990-06-5

4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-

Cat. No.: B12117785
CAS No.: 927990-06-5
M. Wt: 366.6 g/mol
InChI Key: ZSWVSZFYLSWPOU-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- is a synthetic organic compound characterized by the presence of a piperidine ring and a trichlorophenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.

    Attachment of the Trichlorophenoxyacetyl Group: This step involves the acylation of the piperidine ring with 2-(2,4,6-trichlorophenoxy)acetyl chloride under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the trichlorophenoxyacetyl moiety, potentially converting it to an alcohol.

    Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of trichlorophenoxyacetyl derivatives on cellular processes. It may serve as a tool to investigate the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the trichlorophenoxy group suggests possible applications in the development of herbicides or pharmaceuticals targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties. Its synthesis and modification can lead to the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichlorophenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring may engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinecarboxylic acid, 1-acetyl-: Similar structure but lacks the trichlorophenoxy group.

    Isonipecotic acid: Contains a piperidine ring with a carboxylic acid group but lacks the acyl substitution.

    Pipecolinic acid: Another piperidine derivative with a carboxylic acid group.

Uniqueness

4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- is unique due to the presence of the trichlorophenoxyacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

927990-06-5

Molecular Formula

C14H14Cl3NO4

Molecular Weight

366.6 g/mol

IUPAC Name

1-[2-(2,4,6-trichlorophenoxy)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C14H14Cl3NO4/c15-9-5-10(16)13(11(17)6-9)22-7-12(19)18-3-1-8(2-4-18)14(20)21/h5-6,8H,1-4,7H2,(H,20,21)

InChI Key

ZSWVSZFYLSWPOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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